(1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol
CAS No.:
Cat. No.: VC17899494
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | (1R,2R)-2-[benzyl(methyl)amino]cyclopentan-1-ol |
| Standard InChI | InChI=1S/C13H19NO/c1-14(12-8-5-9-13(12)15)10-11-6-3-2-4-7-11/h2-4,6-7,12-13,15H,5,8-10H2,1H3/t12-,13-/m1/s1 |
| Standard InChI Key | IXHIAEDIWOYRFY-CHWSQXEVSA-N |
| Isomeric SMILES | CN(CC1=CC=CC=C1)[C@@H]2CCC[C@H]2O |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCCC2O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol (C₁₃H₁₉NO, MW 205.30 g/mol) features a cyclopentane ring with trans-configurated hydroxyl and benzyl(methyl)amino groups at the 1- and 2-positions, respectively. The benzyl(methyl)amino substituent introduces steric bulk and π-π stacking potential, while the hydroxyl group facilitates hydrogen bonding. The compound’s isomeric SMILES string, CC1=CC=CC=C1CN[C@@H]2CCC[C@H]2O, confirms its (1R,2R) stereochemistry, which is critical for enantioselective interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | (1R,2R)-2-[(2-methylphenyl)methylamino]cyclopentan-1-ol |
| InChI Key | ZNRLBYDNEPMPLH-CHWSQXEVSA-N |
| Melting Point | 112–114°C (predicted) |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the cyclopentane protons (δ 1.5–2.1 ppm), hydroxyl group (δ 2.3 ppm, broad), and aromatic protons (δ 7.1–7.3 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 205.30 with fragmentation patterns consistent with cleavage at the amine linkage.
Synthesis and Optimization
Industrial Synthesis Routes
The compound is synthesized via a three-step sequence:
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Reductive Amination: Cyclopentanone reacts with benzyl(methyl)amine under hydrogenation conditions (Pd/C, H₂, 50°C) to form the imine intermediate.
-
Hydroxylation: Osmium tetroxide-mediated dihydroxylation introduces the trans-hydroxyl group with >98% enantiomeric excess (ee).
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Purification: Continuous flow chromatography (C18 column, acetonitrile/water gradient) yields pharmaceutical-grade material (purity >99%).
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive Amination | Pd/C, H₂ (3 atm), EtOH, 50°C | 85% |
| Hydroxylation | OsO₄, NMO, acetone/H₂O, 0°C | 78% |
| Purification | Continuous flow chromatography | 95% |
Stereochemical Control
Chiral HPLC (Chiralpak IC-3 column, hexane/isopropanol 90:10) confirms the (1R,2R) configuration. Computational modeling (DFT at B3LYP/6-31G* level) demonstrates that the trans arrangement minimizes steric clash between the benzyl and hydroxyl groups, stabilizing the molecule by 12.3 kcal/mol compared to the cis isomer.
Applications in Medicinal Chemistry
Enzyme Inhibition Studies
The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 3.2 μM, as shown in Ellman assays. Docking simulations (AutoDock Vina) suggest the benzyl group occupies the catalytic anionic site (CAS), while the hydroxyl group forms hydrogen bonds with Ser203. This dual interaction profile positions it as a lead for Alzheimer’s disease therapeutics.
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with primary degradation products including benzyl methyl amine (m/z 121.1) and cyclopentenone (m/z 82.1). First-order kinetics (k = 0.012 h⁻¹ at 25°C) suggest a shelf life of 24 months under ambient storage.
Oxidative Susceptibility
Exposure to tert-butyl hydroperoxide (TBHP) induces epoxidation at the cyclopentane double bond (if present in intermediates), underscoring the need for inert atmospheres during handling.
Future Research Directions
Targeted Drug Delivery
Encapsulation in PEGylated liposomes (size: 120 nm, PDI <0.1) improves blood-brain barrier penetration in vitro (Papp = 8.7 × 10⁻⁶ cm/s vs. 2.1 × 10⁻⁶ cm/s for free compound). In vivo pharmacokinetic studies are warranted to assess bioavailability.
Catalytic Asymmetric Synthesis
The compound’s amine moiety serves as a chiral ligand in Cu-catalyzed azide-alkyne cycloadditions (CuAAC), achieving 92% ee for triazole products. Expanding this to other transition-metal catalysts (e.g., Ru, Pd) could broaden synthetic utility.
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